6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-hydroxy-4-methyl-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-8-13(19)17(14(20)11(10)9-15)7-3-6-16-5-2-4-12(16)18/h8,20H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFKZEFMEDWWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1C#N)O)CCCN2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyridine derivatives, which undergo various functional group transformations to achieve the desired structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 6-Hydroxy-4-methyl-2-oxo derivatives exhibit antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .
2. Antioxidant Properties
The antioxidant capacity of this compound has been investigated, revealing its ability to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at preventing oxidative stress-related diseases .
3. Neuroprotective Effects
Preliminary studies suggest that 6-Hydroxy-4-methyl-2-oxo derivatives may offer neuroprotective benefits. The presence of the pyrrolidine ring could enhance interactions with neuroreceptors, making it a candidate for treating neurodegenerative disorders .
Material Science Applications
1. Polymer Chemistry
This compound can serve as a monomer in the synthesis of specialty polymers. Its unique functional groups allow for the creation of materials with tailored properties, suitable for applications in coatings and adhesives .
2. Photovoltaic Materials
Research into organic photovoltaic cells has identified similar dihydropyridine compounds as potential electron donors. The incorporation of 6-Hydroxy-4-methyl derivatives may enhance the efficiency of solar cells through improved charge transport properties .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Dihydropyrano[2,3-c]pyrazole derivatives (e.g., 3s) exhibit fused ring systems, altering electronic distribution and steric profiles .
Physicochemical Properties
Substituents significantly influence solubility, lipophilicity (logP), and bioavailability:
Table 2: Physicochemical Properties
Key Observations :
- The target compound’s lower logP (0.5 vs. 1.8 for butyl derivative) suggests increased polarity due to the pyrrolidinone ring, balancing solubility and membrane permeability.
- Methoxypropyl analogs exhibit higher solubility (0.3 mg/mL) owing to ether oxygen polarity but lack the cyclic amide’s rigidity .
Antioxidant and Antimicrobial Profiles :
Key Observations :
Biological Activity
6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile, with the CAS number 1017420-56-2, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 275.30 g/mol. The structure includes a dihydropyridine core, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇N₃O₃ |
| Molecular Weight | 275.30 g/mol |
| CAS Number | 1017420-56-2 |
Antimicrobial Properties
Research has shown that derivatives of dihydropyridine compounds exhibit significant antimicrobial activity. A study highlighted the synthesis and evaluation of various transition metal complexes derived from similar structures, demonstrating notable inhibition against various microbial strains, including bacteria and fungi .
Cytotoxic Effects
The cytotoxicity of 6-Hydroxy-4-methyl-2-oxo derivatives has been evaluated in several cell lines. For instance, compounds with similar structures showed varying degrees of cytotoxic effects on HepG2 liver cancer cells. It was observed that certain derivatives could modulate gene expression related to apoptosis and cell cycle regulation .
The biological mechanisms underlying the activity of this compound may involve:
- Nuclear Receptor Modulation : Similar compounds have been shown to interact with nuclear receptors such as PXR (Pregnane X Receptor) and FXR (Farnesoid X Receptor), influencing metabolic pathways and inflammatory responses .
- Oxidative Stress Reduction : Some studies suggest that dihydropyridine compounds can mitigate oxidative stress, which is crucial in various pathological conditions .
Case Studies
- Transition Metal Complexes : A study synthesized several metal complexes with the dihydropyridine structure and evaluated their antimicrobial properties. The results indicated that these complexes exhibited strong inhibition against tested microbes, suggesting that the metal coordination enhances biological activity .
- Cytotoxicity Assessment : In vitro studies on HepG2 cells showed that certain derivatives could significantly reduce cell viability at specific concentrations. The compounds were tested up to 50 μM, revealing a dose-dependent response in cytotoxicity .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound features a dihydropyridine core with a hydroxy group at position 6, methyl at position 4, oxo at position 2, and a carbonitrile at position 2. The 3-(2-oxopyrrolidin-1-yl)propyl substituent at position 1 introduces a pyrrolidinone ring linked via a propyl chain. These groups confer distinct reactivity:
- The carbonitrile (-CN) enhances electrophilicity, enabling nucleophilic additions or cyclizations.
- The oxo group at position 2 stabilizes tautomeric forms, influencing hydrogen-bonding interactions in biological systems.
- The pyrrolidinone moiety introduces conformational rigidity and potential hydrogen-bond acceptor sites .
Q. What synthetic routes are recommended for preparing this compound?
Synthesis typically involves multi-step strategies:
- Step 1: Condensation of β-aminoesters with formamide or isocyanates to form the dihydropyridine ring .
- Step 2: Functionalization at position 1 via alkylation with 3-(2-oxopyrrolidin-1-yl)propyl halides.
- Step 3: Introduction of the carbonitrile group via cyanation reactions (e.g., using trimethylsilyl cyanide under acidic conditions).
Key reaction parameters include temperature control (<60°C) to prevent ring oxidation and anhydrous conditions to avoid hydrolysis of the nitrile group .
Q. What safety protocols are essential for handling this compound?
Q. Which analytical techniques are optimal for characterizing this compound?
- NMR: H and C NMR confirm substituent positions (e.g., δ 8.79 ppm for NH protons in dihydropyridines).
- IR: Peaks at 2210 cm (C≡N stretch) and 1642 cm (C=O) validate functional groups.
- Mass spectrometry: High-resolution MS (e.g., ESI+) identifies molecular ions (e.g., m/z 206.2411 for the parent ion) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its pharmacological activity?
- Target selection: Prioritize kinases or GPCRs based on structural analogs (e.g., dihydropyridines with anti-inflammatory or anticancer activity) .
- Assay design:
- In vitro: Use fluorescence polarization assays for binding affinity (IC determination).
- Cellular models: Test cytotoxicity in HepG2 (liver) or MCF-7 (breast cancer) cell lines with dose ranges of 1–100 µM.
- Controls: Include reference compounds (e.g., nifedipine for calcium channel modulation) and vehicle-only groups .
Q. How can structural modifications improve metabolic stability?
- Modify the pyrrolidinone group: Replace the propyl linker with a cyclopropyl moiety to reduce oxidative metabolism.
- Introduce fluorination: Add fluorine at the methyl group (position 4) to block CYP450-mediated oxidation.
- Prodrug strategies: Mask the hydroxy group (position 6) with acetyl or phosphate esters for enhanced bioavailability .
Q. How should researchers resolve contradictions in stability data under varying pH conditions?
- Experimental approach: Conduct forced degradation studies at pH 1–13 (37°C, 72 hrs) with HPLC monitoring.
- Key findings:
- Acidic conditions (pH <3): Hydrolysis of the carbonitrile to carboxylic acid.
- Alkaline conditions (pH >10): Ring-opening of the dihydropyridine core.
- Mitigation: Use buffered formulations (pH 6–8) for in vitro assays .
Q. What computational methods are suitable for studying its interaction with biological targets?
- Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 3QE1 for kinase inhibition).
- MD simulations: Run 100-ns trajectories in GROMACS to assess binding mode stability.
- ADMET prediction: Employ SwissADME to predict logP (2.1), solubility (-3.2 LogS), and BBB permeability .
Q. How does the compound’s SAR compare to analogs with substituted dihydropyridine cores?
Q. Methodological Notes
- Data validation: Cross-reference spectral data with PubChem entries (CID 39108479) for consistency .
- Controlled variables: Maintain reaction moisture levels <50 ppm (Karl Fischer titration) to prevent nitrile hydrolysis .
- Ethical compliance: Adhere to OECD Guidelines 423 (acute toxicity testing) for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
